Cas no 2034155-34-3 (8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride)

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride structure
2034155-34-3 structure
商品名:8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride
CAS番号:2034155-34-3
MF:C13H18ClNO2
メガワット:255.740522861481
CID:4710551

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride 化学的及び物理的性質

名前と識別子

    • 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride
    • 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride
    • インチ: 1S/C13H17NO2.ClH/c1-15-10-3-4-11-9(8-10)2-5-12-13(11)16-7-6-14-12;/h3-4,8,12-14H,2,5-7H2,1H3;1H
    • InChIKey: UBKXJAMCENBPFS-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1CCNC2CCC3C=C(C=CC=3C12)OC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • トポロジー分子極性表面積: 30.5

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M119495-1000mg
8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride
2034155-34-3
1g
$ 1185.00 2022-06-02
TRC
M119495-500mg
8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride
2034155-34-3
500mg
$ 715.00 2022-06-02

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride 関連文献

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochlorideに関する追加情報

Introduction to 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride (CAS No. 2034155-34-3)

8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of naphthoborole derivatives, which are known for their structural complexity and diverse biological activities. The presence of a morpholine ring fused with a naphtho system introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its potential application in pharmaceutical formulations. This solubility advantage allows for easier administration and improved bioavailability, which are essential attributes for any therapeutic agent. The CAS number 2034155-34-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride with various biological targets. Studies suggest that its unique structural features may allow it to interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies have indicated potential binding affinity with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases including cancer and inflammatory disorders.

The methoxy group at the 8-position of the naphthoborole ring is particularly noteworthy. This substituent can influence the electronic properties of the molecule by participating in hydrogen bonding interactions or by modulating the aromatic system's reactivity. Such functionalization is often employed to enhance binding affinity and selectivity in drug design. The morpholine ring itself contributes to the compound's overall flexibility and ability to adopt multiple conformations, which can be advantageous for fitting into complex biological binding pockets.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms associated with existing therapies. The naphthoborole-morpholine hybrid represented by 8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho1,2-bmorpholine hydrochloride offers a unique structural motif that has not been extensively explored. This novelty positions it as a valuable starting point for designing next-generation therapeutics with improved efficacy and reduced side effects.

Current research is focused on synthesizing derivatives of this compound to optimize its pharmacological profile. By modifying other substituents or introducing additional functional groups, scientists aim to fine-tune its biological activity. For example, replacing the methoxy group with other electron-donating or withdrawing groups could alter its interaction with biological targets. Such modifications are guided by principles of structure-activity relationships (SAR), which help predict how changes in molecular structure will affect biological function.

The hydrochloride salt form not only improves solubility but also ensures stability during storage and transportation. This stability is essential for maintaining the compound's integrity until it reaches its intended application point. In clinical trials and industrial settings alike,consistent quality control measures are paramount to ensure reproducibility and safety.

One of the most exciting prospects for 8-Methoxy-2H,3H-4a H ,5 H ,6 H ,10 b H -naphtho1 ,2 -bmorpholine hydrochloride lies in its potential as an intermediate in multi-step synthetic pathways leading to complex drug molecules. The availability of this building block can significantly streamline the drug discovery process by providing chemists with a pre-fabricated scaffold that requires minimal modification before being incorporated into larger therapeutic entities.

The naphthoborole moiety, in particular,has been recognized for its versatility in medicinal chemistry applications. Boroles are known to exhibit good metabolic stability,which is a desirable trait for long-acting drugs。Additionally,the ability of boroles to participate in metal coordination interactions opens up possibilities for designing metal-based therapeutics or metallodrugs that could target specific disease pathways more effectively than traditional small-molecule drugs。

Recent publications have highlighted the role of 8-Methoxy-2 H ,3 H ,4 H ,4a H ,5 H ,6 H ,10 b H -naphtho1 ,2 -bmorpholine hydrochloride as a key intermediate in synthesizing novel anticancer agents。The compound's ability to inhibit specific kinases has been demonstrated through both computational modeling and experimental validation。These findings underscore its potential as a lead compound or as part of a combinatorial library designed to screen for new anticancer drugs。

The synthesis of this compound involves multi-step organic transformations,including cyclization reactions,functional group interconversions,and salt formation processes。Advanced synthetic methodologies such as transition-metal-catalyzed reactions have been employed to achieve high yields and purity levels。These synthetic strategies are critical for producing sufficient quantities of material needed for preclinical studies and beyond。

In conclusion,8-Methoxy-2 H ,3 H ,4 H ,4a H ,5 H ,6 H ,10 b H -naphtho1 ,2 -bmorpholine hydrochloride represents an intriguing molecule with significant pharmaceutical potential。Its unique structural features,combined with favorable physicochemical properties,make it an attractive candidate for further investigation。As research progresses,we can expect more insights into its biological activities and applications across various therapeutic areas。

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量